
3-(4-Ethylphenyl)-3-oxopropanenitrile
Overview
Description
3-(4-Ethylphenyl)-3-oxopropanenitrile is an organic compound characterized by the presence of an ethyl-substituted phenyl ring attached to a nitrile group through a three-carbon chain with a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)-3-oxopropanenitrile typically involves the reaction of 4-ethylbenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylphenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or the ketone group to secondary alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: 3-(4-Ethylphenyl)-3-oxopropanoic acid.
Reduction: 3-(4-Ethylphenyl)-3-hydroxypropanenitrile or 3-(4-Ethylphenyl)propanenitrile.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimalarial Activity
Recent research has highlighted the synthesis of pyrazolo[3,4-b]pyridines from 3-(4-ethylphenyl)-3-oxopropanenitrile, which demonstrated significant inhibitory effects on the growth of Plasmodium, the parasite responsible for malaria. The synthesized compounds were shown to have effective antimalarial properties, suggesting that derivatives of this compound could serve as lead compounds for the development of new antimalarial drugs .
2. Anticancer Properties
Studies have indicated that derivatives of this compound exhibit promising anticancer activities. For instance, certain synthesized compounds demonstrated significant inhibitory effects against breast cancer cell lines (MDA-MB-231 and MCF-7) at low micromolar concentrations. These compounds showed selectivity towards cancer cells while sparing normal cells, indicating their potential as targeted cancer therapies .
Mechanistic Insights
1. Enzyme Inhibition
The anticancer activity of some derivatives is attributed to their ability to inhibit carbonic anhydrase IX, an enzyme often overexpressed in tumors. Compounds derived from this compound exhibited high selectivity for this enzyme, with IC50 values indicating potent inhibition. This selectivity is crucial for minimizing side effects in normal tissues while effectively targeting cancer cells .
2. Induction of Apoptosis
Research has shown that specific derivatives can induce apoptosis in cancer cells, evidenced by increased annexin V-FITC positivity in treated cell lines. This mechanism is vital for the efficacy of anticancer agents as it leads to programmed cell death in malignant cells .
Toxicological Considerations
While exploring the applications of this compound, it is essential to consider its toxicological profile. The compound has been classified as toxic if swallowed or upon skin contact . Therefore, safety assessments are necessary when considering its use in therapeutic applications.
Data Tables
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The compound may inhibit or activate certain pathways, depending on its structural features and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Ethylphenyl)propanoic acid
- 3-(4-Ethylphenyl)acrylate
- 3-(4-Ethylphenyl)propanenitrile
Uniqueness
3-(4-Ethylphenyl)-3-oxopropanenitrile is unique due to the presence of both a nitrile and a ketone functional group, which imparts distinct reactivity and potential for diverse chemical transformations. This dual functionality distinguishes it from similar compounds that may lack one of these groups .
Biological Activity
3-(4-Ethylphenyl)-3-oxopropanenitrile, with the chemical formula CHNO and CAS number 96220-15-4, is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets in the body. The compound functions as a nitrile , which can participate in nucleophilic substitution reactions, influencing enzyme activity and cellular signaling pathways.
Key Mechanisms:
- Enzyme Interaction : Anilines, including this compound, are known to interact with enzymes, potentially serving as substrates or inhibitors. This interaction can modulate metabolic pathways and cellular functions.
- Biochemical Pathways : The compound may be involved in biochemical reactions such as the Suzuki–Miyaura cross-coupling reaction, which is significant in organic synthesis.
Pharmacological Properties
The pharmacokinetic properties of this compound are influenced by its chemical structure. The presence of the ethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized from this nitrile have shown promising activity against various bacterial strains, comparable to standard antibiotics like amoxicillin .
Anticancer Activity
Research has demonstrated that certain derivatives of this compound possess anticancer properties. In vitro studies revealed that these compounds can induce cell cycle arrest and apoptosis in cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HCT116 (colon cancer). For example, a derivative showed an IC value of 2.59 µM against HeLa cells, indicating potent cytotoxicity .
Case Studies
- Antimicrobial Evaluation : A series of pyrazolo[3,4-b]pyridine derivatives synthesized from this compound exhibited broad-spectrum antibacterial activity. The compounds were tested against both Gram-positive and Gram-negative bacteria, demonstrating efficacy comparable to established antimicrobial agents .
- Anticancer Studies : In a study assessing the anticancer potential of various derivatives, it was found that specific substitutions on the phenyl ring significantly enhanced anticancer activity. Compounds with para-substituents showed improved potency against cancer cell lines compared to unsubstituted analogs .
Dosage Effects
The biological effects of this compound vary significantly with dosage:
- Low Doses : Minimal impact on cellular functions.
- High Doses : Induced oxidative stress, DNA damage, and apoptosis in animal models, highlighting the importance of determining a therapeutic window for potential clinical applications.
Summary Table of Biological Activities
Properties
IUPAC Name |
3-(4-ethylphenyl)-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-9-3-5-10(6-4-9)11(13)7-8-12/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHQQWBHEUCYCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374489 | |
Record name | 3-(4-ethylphenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96220-15-4 | |
Record name | 4-Ethyl-β-oxobenzenepropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96220-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-ethylphenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 96220-15-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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